molecular formula C11H12N2O B12924905 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile

Cat. No.: B12924905
M. Wt: 188.23 g/mol
InChI Key: HCCRKULUUAPCGT-NSHDSACASA-N
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Description

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is a chemical compound that belongs to the oxazolidine family This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms The phenyl group attached to the oxazolidine ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoylacetonitrile with β-aminoalcohols in the presence of a catalyst such as zinc chloride (ZnCl2). This reaction is usually carried out under inert, moisture-free conditions to prevent any side reactions . The reaction conditions are mild, and the products are often characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.

Scientific Research Applications

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile exerts its effects is not fully understood. its derivatives, particularly those with antibacterial properties, are believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile is unique due to its specific oxazolidine ring structure and the presence of a phenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile

InChI

InChI=1S/C11H12N2O/c12-6-7-13-9-14-8-11(13)10-4-2-1-3-5-10/h1-5,11H,7-9H2/t11-/m0/s1

InChI Key

HCCRKULUUAPCGT-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N(CO1)CC#N)C2=CC=CC=C2

Canonical SMILES

C1C(N(CO1)CC#N)C2=CC=CC=C2

Origin of Product

United States

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